(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride is a compound with the molecular formula CHClNO and a molecular weight of approximately 165.62 g/mol. It serves as an important analog of proline, a naturally occurring amino acid, and is classified as a non-proteinogenic amino acid. This compound exhibits unique structural characteristics that allow it to be incorporated into proteins, potentially influencing their function and stability.
This compound is derived from azetidine-2-carboxylic acid, which has been identified in various plant species, particularly within the Asparagaceae family, including Convallaria majalis (lily of the valley) and Polygonatum (solomon's seal). It has also been detected in plants from the Fabaceae family and in small quantities in table beets and sugar beets .
(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride falls under the category of heterocyclic compounds due to its azetidine ring structure. It is also classified as an amino acid derivative and a carboxylic acid derivative, highlighting its functional groups that contribute to its chemical behavior and reactivity.
The synthesis of (S)-azetidine-2-carboxylic acid ethyl ester hydrochloride can be achieved through several methods:
The synthesis involves careful control of reaction conditions, including temperature and pH, to ensure high yields of the desired stereoisomer. The use of barium hydroxide is critical for facilitating the cyclization step, which forms the azetidine ring.
(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride features a four-membered azetidine ring with a carboxylic acid group and an ethyl ester substituent. The stereochemistry at the second carbon atom is designated as (S), indicating the specific spatial arrangement of atoms around this center.
(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride can participate in various chemical reactions typical for amino acids and esters:
These reactions are essential for exploring its potential applications in medicinal chemistry and materials science.
The mechanism by which (S)-azetidine-2-carboxylic acid ethyl ester hydrochloride exerts its effects primarily involves its incorporation into proteins as an analog of proline. This misincorporation can disrupt normal protein folding and function, leading to altered biochemical pathways:
While specific physical properties such as density and boiling point are not readily available for (S)-azetidine-2-carboxylic acid ethyl ester hydrochloride, general characteristics include:
Key chemical properties include:
These properties suggest that the compound has potential bioactivity due to its ability to interact with biological membranes.
(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride has several scientific applications:
Azetidine-2-carboxylic acid (Aze) exemplifies a specialized metabolite arising from plant secondary metabolism. Recent research identifies S-adenosylmethionine (SAM) as its universal biosynthetic precursor across both plant and bacterial systems. AZE synthases catalyze an intramolecular 4-exo-tet cyclization of SAM, forming the strained azetidine ring through a high-energy reaction [2]. Quantum mechanical calculations reveal this cyclization is facilitated by substrate desolvation, cation-π interactions, and precise conformational positioning within the enzyme's active site [2]. The resulting Aze serves as a fundamental building block for more complex natural products, including the metal-chelating phytosiderophores nicotianamine and mugineic acid found in higher plants [3] [6].
Bacteria employ analogous pathways, with genomic analyses revealing widespread distribution of AZE synthase homologs and related SAM lyases across diverse phyla [2] [7]. This suggests Aze-containing metabolites are more prevalent in microbial natural products than previously recognized. The enzymatic efficiency in bacteria enables potential biotechnological exploitation; introducing AZE synthase into the pyrrolizixenamide biosynthetic pathway successfully generated novel azabicyclene analogs, demonstrating the enzyme's utility in combinatorial biosynthesis for drug discovery [2].
Table 1: Key Enzymes in Aze Biosynthesis
Enzyme | Organism Type | Substrate | Product | Catalytic Features |
---|---|---|---|---|
AZE Synthase | Plants/Bacteria | S-Adenosylmethionine (SAM) | Azetidine-2-carboxylate | 4-exo-tet cyclization, desolvation effects, cation-π interactions |
AC Hydrolase | Bacteria (e.g., Pseudomonas sp.) | Azetidine-2-carboxylate | 2-Hydroxy-4-aminobutyrate | Periplasmic localization, conserved Asp nucleophile, HAD superfamily |
Detoxification Enzymes (e.g., Acetyltransferases) | Yeast/Plants | Azetidine-2-carboxylate | N-Acetylated derivatives | Cytoplasmic activity, prevents misincorporation |
Azetidine-2-carboxylate functions as a potent plant defense metabolite primarily through molecular mimicry. Its structural similarity to proline—differing only by a reduced ring size (4-membered vs. 5-membered)—allows it to evade the gatekeeping functions of aminoacyl-tRNA synthetases (AaRS) in susceptible organisms [3] [5]. Consequently, Aze is misincorporated into nascent proteins in place of proline, causing protein misfolding, loss of function, and compromised cellular integrity [1] [5].
Mechanistic studies in Arabidopsis thaliana demonstrate that Aze exposure triggers the unfolded protein response (UPR), a conserved stress signaling pathway [5]. Proteomic analyses confirm significant misincorporation of Aze into cytosolic proteins, leading to:
This mode of action provides plants with a broad-spectrum defense against herbivores, insects, and microbial pathogens. Laboratory studies show Aze deters insect feeding and inhibits microbial growth when present at elevated concentrations, as observed in sugar beet roots where it accumulates to levels exceeding 7% dry weight [4] [8]. The compound's stability and mobility within plant tissues enhance its efficacy as a systemic protectant.
The Chenopodiaceae family, particularly Beta vulgaris (encompassing sugar beet, table beet, and garden beet varieties), represents a significant reservoir of Aze. Metabolite profiling reveals pronounced variation in Aze accumulation:
Table 2: Distribution of Aze in Plants and Agricultural Byproducts
Source | Aze Concentration | Tissue Specificity | Agricultural Significance |
---|---|---|---|
Beta vulgaris (Sugar Beet Root) | High (≤7% dry weight) | Bulbous storage root | Primary source for sucrose production (~30% global supply) |
Beta vulgaris (Table Beet Root) | High | Bulbous storage root | Direct human consumption |
Sugar Beet Byproducts (Molasses, Pulp) | Moderate to High | Processed residues | Livestock feed component |
Convallaria majalis (Lily of the Valley) | High | Rhizomes, foliage | Ornamental plant, not food crop |
Fabaceae Species (e.g., legumes) | Low | Seeds, foliage | Minor dietary source |
Sugar beet processing generates substantial byproducts like molasses and pelleted pulp, which retain significant Aze levels and enter the agricultural food chain as cattle feed [4] [8]. Consequently, Aze has been detected in dairy products and meat derived from livestock consuming these supplements [1] [6]. This contrasts with table beets, where Aze enters the human diet directly, albeit at lower concentrations than in processing waste streams [4].
Evolutionarily, the high-level production of Aze in Beta vulgaris compared to other Caryophyllales species suggests a specialized ecological adaptation. Its role extends beyond defense to metal ion homeostasis via mugineic acid derivatives, although this requires further validation in Beta vulgaris [3] [6]. Microbial symbionts associated with these plants, such as Pseudomonas sp. strain A2C, possess dedicated detoxification pathways (e.g., periplasmic AC hydrolase) enabling them to tolerate and utilize Aze as a nitrogen source—a trait potentially influencing rhizosphere ecology [7].
Table 3: Detoxification Mechanisms for Aze Across Organisms
Organism Type | Mechanism | Key Enzyme/Gene | Functional Outcome |
---|---|---|---|
Susceptible Insects/Mammals | Misincorporation into proteins | Prolyl-tRNA synthetase | Protein misfolding, teratogenesis, growth inhibition |
Saccharomyces cerevisiae (Yeast) | Acetylation | Acetyltransferase | Detoxification, prevents misincorporation |
Pseudomonas sp. (Bacteria) | Hydrolytic ring opening | AC hydrolase (HAD superfamily) | Catabolism for nitrogen assimilation |
Resistant Plants | Compartmentalization/Export | Unknown transporters | Sequestration in vacuoles or apoplast |
The enduring presence of Aze in the food chain underscores the need for continued research into its biosynthetic regulation and potential management strategies in agriculture.
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